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Compound of Interest

Compound Name: Ethyl 2,6-dichloroisonicotinate

Cat. No.: B155263 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2,6-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for Ethyl 2,6-dichloroisonicotinate, a compound of interest in chemical research and drug

development. Due to the limited availability of direct experimental data in public databases, this

document presents predicted spectroscopic characteristics based on the analysis of structurally

similar compounds and established principles of spectroscopic interpretation. Detailed

experimental protocols for acquiring such data are also provided to aid researchers in their own

characterization efforts.

Introduction
Ethyl 2,6-dichloroisonicotinate (CAS 1604-14-4) is a halogenated pyridine derivative with the

molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol .[1] Its structure,

featuring a substituted pyridine ring, makes it a valuable building block in organic synthesis,

potentially for the development of novel pharmaceutical agents. Accurate spectroscopic

characterization is paramount for confirming the identity and purity of this compound. This

guide focuses on the three primary spectroscopic techniques used for the structural elucidation

of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2,6-
dichloroisonicotinate. These predictions are derived from the known spectral data of related

compounds such as ethyl isonicotinate, 2,6-dichloronicotinic acid, and other chlorinated

pyridine derivatives, as well as general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.05 s 2H
H-3, H-5 (Pyridine

ring)

4.42 q 2H -OCH₂CH₃

1.40 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

164.5 C=O (Ester)

152.0 C-2, C-6 (Pyridine ring)

142.0 C-4 (Pyridine ring)

128.0 C-3, C-5 (Pyridine ring)

63.0 -OCH₂CH₃

14.2 -OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2985 Medium C-H stretch (aliphatic)

1735 Strong C=O stretch (ester)

1570, 1540 Medium
C=C, C=N stretch (aromatic

ring)

1280 Strong C-O stretch (ester)

1100 Strong C-O stretch (ester)

780 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Relative Abundance (%) Assignment

219, 221, 223 High
[M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic

pattern for 2 Cl atoms)

191, 193, 195 Medium [M - C₂H₄]⁺

174, 176, 178 Medium [M - OCH₂CH₃]⁺

146, 148, 150 High [M - COOCH₂CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for Ethyl 2,6-dichloroisonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400

MHz or higher, equipped with a broadband probe.

Sample Preparation:

Accurately weigh 5-10 mg of Ethyl 2,6-dichloroisonicotinate.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 2 seconds.

Acquisition Time: 3-4 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small amount of the solid Ethyl 2,6-dichloroisonicotinate sample directly onto the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to sample

analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas

chromatograph (GC) for sample introduction.

Sample Preparation:

Prepare a dilute solution of Ethyl 2,6-dichloroisonicotinate (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10

°C/min.

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like Ethyl 2,6-dichloroisonicotinate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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